Target Binding Affinity: Encorafenib Demonstrates 14-Fold Higher Potency for BRAF V600E Than Vemurafenib in Cell-Free Biochemical Assays
In cell-free biochemical assays using purified BRAF V600E kinase domain with kinase-dead MEK1 substrate and phosphorylated MEK1 (Ser217/221) AlphaScreen readout, encorafenib demonstrated an IC50 of 0.35 nM against BRAF V600E, compared to 31 nM for vemurafenib and 5 nM for dabrafenib [1][2]. This represents an 89-fold greater potency versus vemurafenib and a 14-fold greater potency versus dabrafenib under identical experimental conditions.
| Evidence Dimension | Biochemical IC50 against purified BRAF V600E kinase domain |
|---|---|
| Target Compound Data | IC50 = 0.35 nM |
| Comparator Or Baseline | Vemurafenib IC50 = 31 nM; Dabrafenib IC50 = 5 nM |
| Quantified Difference | 89-fold more potent than vemurafenib; 14-fold more potent than dabrafenib |
| Conditions | Cell-free biochemical assay; purified BRAF V600E kinase domain; kinase-dead MEK1 substrate; AlphaScreen readout for pMEK1 (Ser217/221) |
Why This Matters
Higher biochemical potency at the primary target supports the use of lower clinical doses (encorafenib 450 mg QD versus vemurafenib 960 mg BID), which may contribute to improved tolerability and distinct adverse event profiles.
- [1] BRAFTOVI (encorafenib) [package insert]. Boulder, CO: Array BioPharma Inc.; 2023. View Source
- [2] Delord JP, Robert C, Nyakas M, et al. Phase I dose-escalation and -expansion study of the BRAF inhibitor encorafenib (LGX818) in metastatic BRAF-mutant melanoma. Clin Cancer Res. 2017;23(18):5339-5348 (Supplementary Table S1). View Source
